

An In-depth Technical Guide to the Chemical and Physical Properties of Ethion

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Compound of Interest

Compound Name: Ethion

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethion, an organophosphate insecticide and acaricide, has been utilized in agriculture to control a range of pests on citrus, fruits, nuts, and vegetables.[1][2] Its mode of action involves the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function in both insects and mammals.[1][3] This technical guide provides a comprehensive overview of the chemical and physical properties of **Ethion**, its toxicological profile, and its environmental fate. The information is presented to support research, scientific investigation, and professionals in drug development and toxicology.

Chemical Identity and Structure

Ethion is chemically designated as O,O,O',O'-tetraethyl S,S'-methylene bis(phosphorodithioate).[2][4][5] The pure compound is a colorless to amber-colored, odorless liquid, although the technical-grade product often possesses a disagreeable odor.[1][6]



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Caption: Chemical structure of **Ethion**.

Physicochemical Properties

A summary of the key physicochemical properties of **Ethion** is presented in the table below. These properties are critical for understanding its environmental transport, fate, and bioavailability.

Property	Value	Reference
Molecular Formula	C ₉ H ₂₂ O ₄ P ₂ S ₄	[1][3][5]
Molecular Weight	384.48 g/mol	[2][4][5]
CAS Number	563-12-2	[2][3][4]
Appearance	Colorless to amber-colored liquid	[1][4][6]
Odor	Odorless (pure), disagreeable odor (technical)	[1][6]
Melting Point	-12 to -15 °C (10 to 5 °F)	[1][2][4]
Boiling Point	164-165 °C (327-329 °F) at 0.3 mmHg (decomposes)	[4][6]
Density	1.22 g/cm ³ at 20 °C	[1][4]
Vapor Pressure	1.5 x 10 ⁻⁶ mmHg at 25 °C	[1]
Water Solubility	1.10 - 2.0 mg/L at 20-25 °C	[2][6]
Solubility in Organic Solvents	Soluble in most organic solvents including acetone, ethanol, methanol, and xylene.	[1][3][6]
Octanol-Water Partition Coefficient (log Kow)	5.07	[1][2]

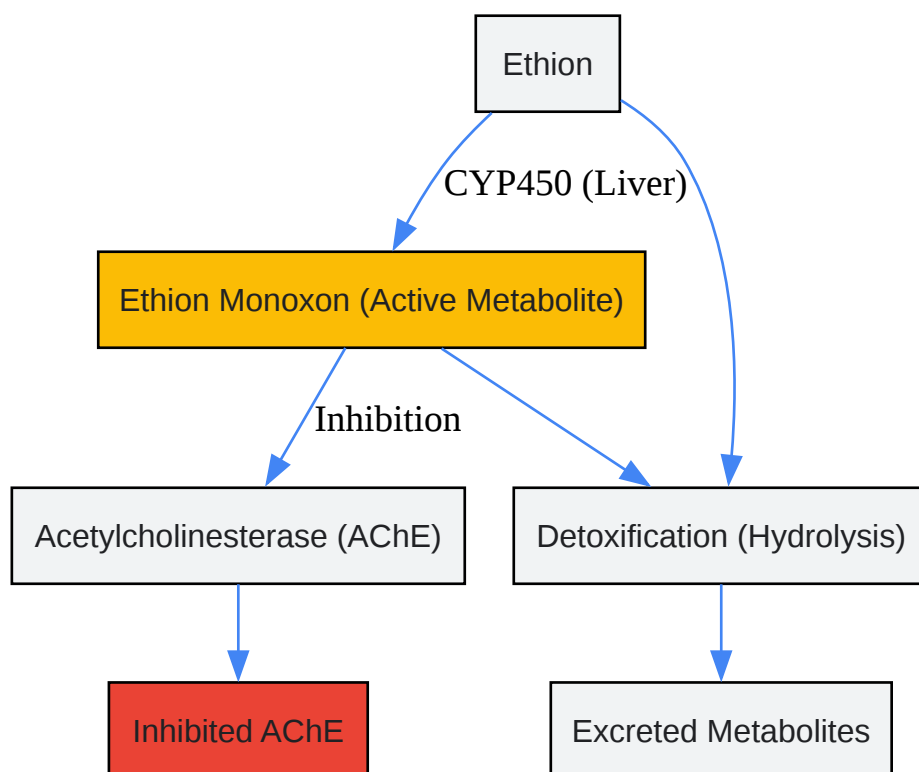
Toxicological Profile

Ethion exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine. This can result in a range of symptoms from nausea and dizziness to more severe effects like respiratory distress and convulsions.[4]

Parameter	Species	Value	Route	Reference
LD ₅₀	Rat (female)	27 mg/kg	Oral	[6]
LD ₅₀	Rat (male)	65 mg/kg	Oral	[6]
LD ₅₀	Rat (female)	62 mg/kg	Dermal	[4][6]
LD ₅₀	Rat (male)	245 mg/kg	Dermal	[4][6]
LC ₅₀ (4-hour)	Rat (female)	0.45 mg/m ³	Inhalation	[4]
LC ₅₀ (4-hour)	Rat (male)	2.31 mg/m ³	Inhalation	[4]
Acceptable Daily Intake (ADI)	Human	0.002 mg/kg/day	-	[6]

Mechanism of Action and Metabolism

The primary mechanism of toxicity for **Ethion** is the inhibition of acetylcholinesterase. **Ethion** itself is a weak inhibitor of AChE; however, it is metabolically activated in the liver to its more potent oxygen analog, **ethion** monoxon. This conversion is mediated by cytochrome P450 enzymes.[4][7] The oxon form then phosphorylates the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive.[4] Detoxification of **Ethion** and its oxon occurs through the action of esterases in the blood and liver, which hydrolyze the molecule into less toxic metabolites that are then excreted, primarily in the urine.[7]



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Caption: Simplified metabolic pathway of **Ethion**.

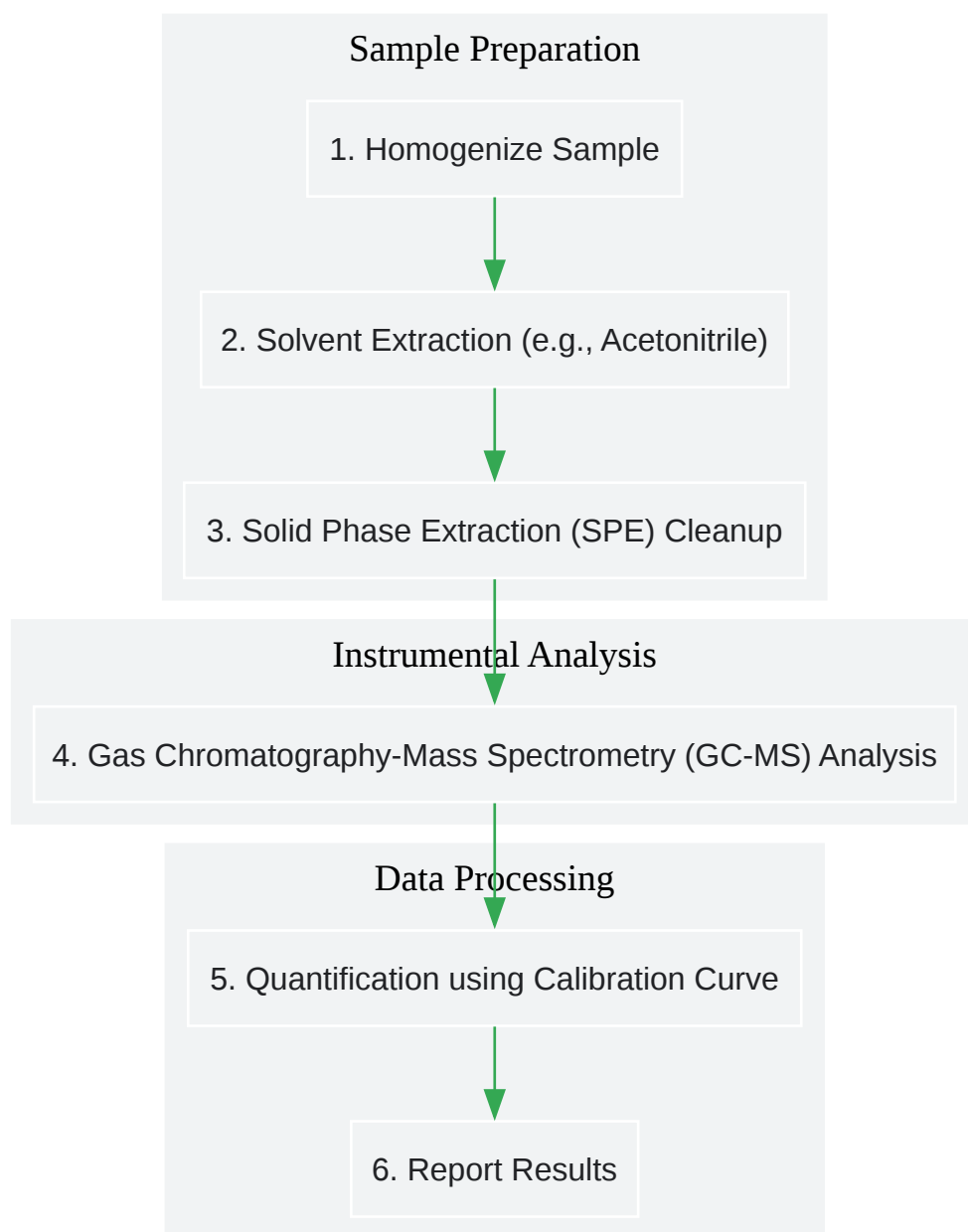
Environmental Fate

Ethion is moderately to highly persistent in the environment.[2] It adsorbs strongly to soil particles, which limits its potential for leaching into groundwater.[2] In soil, its half-life can range from several weeks to months, depending on environmental conditions.[2] In aquatic environments, **Ethion** is relatively insoluble in water and tends to partition to sediment.[2] It is very highly toxic to freshwater and marine fish and invertebrates.[2]

Experimental Protocols

Analytical Determination of **Ethion** Residues in a Sample Matrix (e.g., Fruit Peel)

This protocol outlines a general procedure for the extraction and analysis of **Ethion** residues.



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Caption: General workflow for **Ethion** residue analysis.

Methodology:

- **Sample Homogenization:** A representative portion of the sample (e.g., 10g of fruit peel) is finely chopped and blended to ensure homogeneity.

- **Solvent Extraction:** The homogenized sample is extracted with a suitable organic solvent, such as acetonitrile, to transfer the **Ethion** residues from the sample matrix into the solvent. This is typically performed by vigorous shaking or sonication.
- **Solid Phase Extraction (SPE) Cleanup:** The crude extract is passed through an SPE cartridge (e.g., C18) to remove interfering co-extractives. The cartridge is first conditioned with the solvent, the sample is loaded, and then interfering compounds are washed away. **Ethion** is subsequently eluted with a stronger solvent.
- **Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:** The cleaned-up extract is concentrated and injected into a GC-MS system. The gas chromatograph separates **Ethion** from other components in the sample based on its volatility and interaction with the stationary phase of the column. The mass spectrometer provides definitive identification and quantification based on its unique mass spectrum.
- **Quantification:** A calibration curve is generated by analyzing a series of standard solutions of **Ethion** of known concentrations. The concentration of **Ethion** in the sample is determined by comparing its peak area to the calibration curve.
- **Reporting:** The final concentration of **Ethion** in the original sample is calculated and reported, typically in mg/kg or ppm.

In Vitro Metabolism of Ethion using Liver Microsomes

This protocol provides a conceptual framework for studying the metabolic conversion of **Ethion** to its active form.

Methodology:

- **Preparation of Liver Microsomes:** Liver tissue from a suitable animal model (e.g., rat) is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in cytochrome P450 enzymes.
- **Incubation:** The liver microsomes are incubated with **Ethion** in a buffered solution containing necessary cofactors for CYP450 activity, such as NADPH. The reaction is initiated by the addition of the cofactors and is carried out at a physiological temperature (e.g., 37°C).

- **Reaction Termination and Extraction:** At various time points, the reaction is stopped by adding a cold organic solvent (e.g., ethyl acetate). This also serves to extract the parent compound and its metabolites.
- **Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** The extracted samples are analyzed by LC-MS/MS. The liquid chromatograph separates **Ethion** from its metabolite, **Ethion** monoxon. The tandem mass spectrometer provides sensitive and specific detection and quantification of both compounds.
- **Data Analysis:** The rate of formation of **Ethion** monoxon and the depletion of **Ethion** over time are calculated to determine the kinetics of the metabolic conversion.

Conclusion

This technical guide provides a consolidated resource on the chemical and physical properties, toxicology, and environmental fate of **Ethion**. The presented data and conceptual protocols are intended to be a valuable tool for researchers, scientists, and professionals in drug development, enabling a deeper understanding of this organophosphate compound and facilitating further investigation into its properties and effects. The provided visualizations offer a clear representation of its chemical structure, metabolic pathway, and analytical workflow.

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